molecular formula C7H14OS B12692488 3-Hexanone, 5-mercapto-5-methyl- CAS No. 851768-51-9

3-Hexanone, 5-mercapto-5-methyl-

Cat. No.: B12692488
CAS No.: 851768-51-9
M. Wt: 146.25 g/mol
InChI Key: KTTLFUWDFUJAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Mercaptoketone Chemistry

Mercaptoketones are a class of organic compounds that contain both a ketone and a thiol functional group. The thiol group, with its sulfur-hydrogen bond (-SH), and the ketone group, with its carbonyl function (C=O), bestow these molecules with unique reactivity and properties. Thiols, also known as mercaptans, are sulfur analogs of alcohols and are known for their ability to form strong bonds with metals and participate in redox reactions. researchgate.netwikipedia.org The presence of both of these functional groups allows for a diverse range of chemical transformations.

The chemistry of mercaptoketones is characterized by the interplay between the nucleophilic nature of the thiol group and the electrophilic nature of the carbonyl carbon in the ketone. This duality makes them valuable intermediates in organic synthesis. For instance, β-aryl-β-mercapto ketones are key precursors for the synthesis of various biologically active heterocyclic compounds like thiochromans and thiopyrans. researchgate.net The synthesis of mercaptoketones can be achieved through various methods, including the one-pot, three-component reaction of an aryl aldehyde, an enolizable ketone, and a thiol. researchgate.net

Nomenclature and Chemical Identification

The compound 3-Hexanone, 5-mercapto-5-methyl- is systematically named 5-methyl-5-sulfanylhexan-3-one according to IUPAC nomenclature. nih.gov It is uniquely identified by its CAS Registry Number, 851768-51-9. perflavory.comthegoodscentscompany.comuni.lu This number is a crucial identifier for chemical substances, ensuring precise communication in scientific literature and databases.

Below is a table summarizing the key identifiers and molecular properties of this compound.

Identifier/PropertyValueSource
CAS Registry Number 851768-51-9 perflavory.comthegoodscentscompany.comuni.lu
IUPAC Name 5-methyl-5-sulfanylhexan-3-one nih.gov
Molecular Formula C7H14OS nih.govthegoodscentscompany.comuni.lu
Molecular Weight 146.25 g/mol nih.gov
SMILES CCC(=O)CC(C)(C)S nih.govuni.lu
InChI InChI=1S/C7H14OS/c1-4-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3 nih.govuni.lu
InChIKey KTTLFUWDFUJAKG-UHFFFAOYSA-N nih.govuni.lu

Historical Context of Related Thiol-Containing Compounds in Scientific Inquiry

The study of thiol-containing compounds, or mercaptans, dates back to 1834. researchgate.net Their name, derived from their ability to readily capture mercury, hints at one of their earliest recognized chemical properties. researchgate.net Thiols are the sulfur analogs of alcohols and are characterized by their distinct, often strong, odors. wikipedia.org This characteristic has led to their use as odorants in natural gas to aid in leak detection. wikipedia.org

In biology, the thiol group of the amino acid cysteine plays a critical role in the structure and function of proteins through the formation of disulfide bonds. wikipedia.org The discovery and study of other biologically important thiol-containing molecules, such as glutathione, have been pivotal in understanding cellular redox processes and antioxidant defense mechanisms. nih.govnih.gov The unique reactivity of the thiol group, including its ability to act as a potent nucleophile and a chelating agent for metal ions, has driven extensive research into its role in both biological systems and synthetic applications. nih.gov

Significance within Contemporary Chemical Research

In modern chemical research, 3-Hexanone, 5-mercapto-5-methyl- and related mercaptoketones are of interest primarily in the field of flavor and fragrance chemistry. perflavory.comthegoodscentscompany.com The compound is noted for its powerful and complex odor profile, which can add desirable notes to food and fragrance compositions. perflavory.com Its use in perfumes, albeit in trace amounts, can impart realism to gourmand, fruity, and green fragrance types, particularly for creating tropical effects. thegoodscentscompany.com

Beyond its sensory properties, the broader class of mercaptoketones is being explored for other applications. For example, α-mercaptoketones have been investigated as inhibitors for enzymes like neprilysin and histone deacetylases, suggesting potential applications in medicinal chemistry. nih.govnih.gov The ability of the mercaptoketone moiety to act as a zinc ligand is a key feature in these inhibitory activities. nih.gov The development of new synthetic methods for mercaptoketones continues to be an active area of research, aiming for more efficient and environmentally friendly processes. researchgate.net

Scope and Objectives of Academic Investigation

Academic investigation into 3-Hexanone, 5-mercapto-5-methyl- and similar compounds generally focuses on several key areas:

Synthesis and Characterization: Developing novel and efficient synthetic routes to produce these compounds and fully characterizing their chemical and physical properties. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties like refractive index and specific gravity. perflavory.comthegoodscentscompany.com

Mechanistic Studies: Understanding the reaction mechanisms involved in the synthesis and reactions of mercaptoketones. This can involve computational modeling and kinetic studies to elucidate reaction pathways.

Applications in Flavor and Fragrance: Investigating the sensory properties of these compounds and their potential applications as flavor and fragrance ingredients. This includes detailed odor and taste profiling and stability studies in various product matrixes. perflavory.com

Biological Activity: Screening mercaptoketones for potential biological activities, such as enzyme inhibition, which could lead to the development of new therapeutic agents. nih.govnih.gov

Material Science: Exploring the use of thiol-containing compounds in the development of new materials, such as polymers with specific functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851768-51-9

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

5-methyl-5-sulfanylhexan-3-one

InChI

InChI=1S/C7H14OS/c1-4-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3

InChI Key

KTTLFUWDFUJAKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)(C)S

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

General Principles of Mercaptoketone Synthesis

The creation of mercaptoketones is centered around the strategic formation of a carbon-sulfur bond within a ketone molecule. This can be achieved through several established reaction types.

Thiol-Ketone Condensation Reactions

A primary method for synthesizing mercaptoketones is through the condensation of a thiol with a ketone. This can occur via a tandem aldol (B89426) condensation-thia-Michael addition process. In this one-pot synthesis, an aldehyde and a ketone react to form an α,β-unsaturated ketone, which then undergoes a conjugate addition of a thiol. researchgate.netresearchgate.net This approach is efficient for producing β-aryl-β-mercapto ketones under mild conditions, often using catalysts like diethylamine (B46881) in an aqueous medium or zirconium chloride under solvent-free conditions. researchgate.netresearchgate.net

Another approach involves the PhSeBr-catalyzed addition of thiols to α,β-unsaturated carbonyl compounds. This method offers high yields and selectivity, with the reaction outcome being temperature-dependent. At lower temperatures (-20 °C), 1,4-addition products (β-mercapto ketones) are favored, while at reflux temperatures, thioacetals become the primary product. scielo.brsemanticscholar.org

Approaches for Introducing the Sulfanyl (B85325) Moiety

Introducing the sulfanyl (-SH) group into a ketone can be accomplished through various methods. One common strategy is the direct sulfenylation of ketone enolates. bohrium.com This involves reacting the enolate with a sulfenylating agent like dimethyl disulfide or diphenyl disulfide. bohrium.com The resulting α-sulfenyl ketone can then be converted to the desired mercaptoketone.

Sulfur dioxide insertion is another effective strategy for creating sulfonyl-containing compounds, which can be precursors to mercaptoketones. thieme-connect.com Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as stable sources for introducing sulfonyl groups. thieme-connect.com

Specific Synthetic Routes for 3-Hexanone, 5-mercapto-5-methyl- and Analogues

The synthesis of 3-Hexanone, 5-mercapto-5-methyl-, and its related compounds often employs specialized techniques to ensure the correct placement of the functional groups and to control the stereochemistry of the final product.

Conversion of Alkenols to Mercapto-Ketone Intermediates

A documented synthetic route for a related compound involves the conversion of (±)-5-methyl-4-hexene-2-ol to the lithium salt of (±)-2-mercapto-2-methyl-5-tert-butyldimethylsiloxy-3-hexanone. cdnsciencepub.com This intermediate highlights a multi-step process that can be adapted for the synthesis of 3-Hexanone, 5-mercapto-5-methyl-. The initial alkenol provides the carbon backbone, which is then functionalized to introduce both the ketone and the protected mercapto groups.

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of specific stereoisomers (R and S enantiomers) of mercaptoketones is crucial, as different enantiomers can exhibit distinct biological activities and sensory properties. researchgate.netpolyu.edu.hk Stereoselective synthesis aims to produce a single enantiomer in excess. thieme.de This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. researchgate.netbeilstein-journals.org For instance, lipase-catalyzed transesterification has been used to obtain the R-enantiomer of 5-methyl-4-hexene-2-ol, a precursor for a chiral mercapto-ketone. cdnsciencepub.com

Enantiomeric resolution is a technique used to separate a racemic mixture (a 50:50 mixture of R and S enantiomers) into its individual enantiomers. libretexts.org A common method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques like crystallization. libretexts.org

Application of Combinatorial Chemistry in Mercaptoketone Synthesis

Combinatorial chemistry is a powerful technique for rapidly synthesizing a large library of related compounds. nih.govwikipedia.org This approach has been successfully applied to the synthesis of various polyfunctional thiols, including mercaptoketones. nih.govnih.govresearchgate.net By reacting different α,β-unsaturated ketones with various thiols, a diverse range of mercaptoketones can be generated and screened for desired properties. researchgate.net This method is particularly useful for discovering new compounds with interesting sensory characteristics. nih.govnih.gov

Table of Synthetic Parameters for Mercaptoketone Synthesis

Reaction TypeCatalystReactantsKey Features
Tandem Aldol Condensation-Thia-Michael AdditionDiethylamine or Zirconium ChlorideAldehyde, Ketone, ThiolOne-pot synthesis, mild conditions. researchgate.netresearchgate.net
PhSeBr-Catalyzed AdditionPhSeBrα,β-Unsaturated Carbonyl, ThiolHigh yield and selectivity, temperature-controlled. scielo.brsemanticscholar.org
Sulfenylation of Ketone Enolates-Ketone Enolate, DisulfideDirect introduction of the sulfenyl group. bohrium.com
Lipase-Catalyzed TransesterificationLipaseRacemic AlkenolEnantioselective synthesis of chiral precursors. cdnsciencepub.com

Analytical Characterization Techniques and Methodologies

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the precise structure of 3-Hexanone, 5-mercapto-5-methyl- by mapping its carbon and hydrogen framework. While specific experimental spectra for this compound are not widely published, a theoretical analysis based on established chemical shift principles allows for a detailed prediction of its ¹H and ¹³C NMR spectra. acs.orgoregonstate.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The hydrogen of the thiol group (S-H) typically presents a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. nih.gov Protons adjacent to the carbonyl group (at C-2 and C-4) are deshielded and would appear in the 2.0-2.7 ppm range. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a signal for each of the seven carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C-3) due to its significant deshielding, typically appearing in the 190-215 δ range. libretexts.org The carbon atom bonded to the sulfur (C-5) would also be significantly shifted.

A predicted ¹H NMR spectrum is detailed in the table below, outlining the expected chemical shifts, multiplicities, and integrations for the protons in 3-Hexanone, 5-mercapto-5-methyl-.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (CH₃)~0.9Triplet (t)3H
H-2 (CH₂)~2.4Quartet (q)2H
H-4 (CH₂)~2.7Singlet (s)2H
H-6 (CH₃)~1.3Singlet (s)6H
SH1.5 - 2.5Broad Singlet (br s)1H

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the functional groups within 3-Hexanone, 5-mercapto-5-methyl-. googleapis.com The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. The two primary functional groups, the ketone and the thiol, have distinct and well-documented absorption regions.

The most prominent feature in the IR spectrum is expected to be the strong, sharp absorption band from the carbonyl (C=O) group stretch, which for an aliphatic ketone typically appears around 1715 cm⁻¹. libretexts.orglibretexts.org The other key functional group, the thiol (S-H), gives rise to a characteristically weak and sharp absorption band in the range of 2550-2600 cm⁻¹. mdpi.comlibretexts.org The presence of both of these peaks would be strong evidence for the bifunctional nature of the molecule. Other absorptions, such as the C-H stretching and bending vibrations of the alkane backbone, will also be present. mdpi.com

The table below summarizes the expected characteristic IR absorption bands for 3-Hexanone, 5-mercapto-5-methyl-.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
KetoneC=O Stretch~1715Strong, Sharp
ThiolS-H Stretch2550 - 2600Weak, Sharp
AlkaneC-H Stretch2840 - 3000Medium to Strong

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS) provides crucial information on the molecular weight and structural features of 3-Hexanone, 5-mercapto-5-methyl- through the analysis of its fragmentation patterns under electron ionization (EI). The molecular formula of the compound is C₇H₁₄OS, yielding a monoisotopic mass of approximately 146.08 g/mol . epa.govnih.gov

Upon ionization, the molecular ion (M⁺˙) is formed and can undergo characteristic fragmentation pathways dictated by the ketone and thiol functional groups. libretexts.org Key fragmentation processes for ketones include α-cleavage on either side of the carbonyl group. For 3-Hexanone, 5-mercapto-5-methyl-, this would lead to the loss of an ethyl radical (•CH₂CH₃) or a 2-mercapto-2-methylpropyl radical. The McLafferty rearrangement is another common pathway for ketones with sufficiently long alkyl chains. libretexts.org

The presence of the thiol group introduces additional fragmentation routes. A common fragmentation for primary thiols is the elimination of a hydrogen sulfide (B99878) molecule (H₂S), which would result in a fragment ion with a mass of M-34. nih.gov The fragmentation of the tertiary thiol in this molecule might also proceed via cleavage of the C-S bond.

Predicted major fragment ions in the mass spectrum of 3-Hexanone, 5-mercapto-5-methyl- are listed below.

m/z ValuePossible Fragment IonFragmentation Pathway
146[C₇H₁₄OS]⁺˙Molecular Ion (M⁺˙)
117[C₅H₉OS]⁺α-cleavage: Loss of •C₂H₅
112[C₇H₁₂]⁺˙Loss of H₂S
89[C₄H₉S]⁺Cleavage at C4-C5 bond
57[C₂H₅CO]⁺α-cleavage: Loss of •C₄H₉S

Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation and purification of 3-Hexanone, 5-mercapto-5-methyl- from reaction mixtures and for its quantitative analysis. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical goal.

Gas Chromatography (GC) and Retention Index Determination

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds like 3-Hexanone, 5-mercapto-5-methyl-. In GC, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a key identifying characteristic.

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis and purification of 3-Hexanone, 5-mercapto-5-methyl-, especially when dealing with less volatile mixtures or when thermal degradation is a concern. bldpharm.com

The separation can be achieved using either normal-phase or reversed-phase chromatography.

Normal-Phase LC: A polar stationary phase (e.g., silica) would be used with a non-polar mobile phase. This method has been shown to be effective for separating diastereomers of related mercapto-alcohols. tum.de

Reversed-Phase LC: This is a common approach using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). For thiols, analysis by RP-HPLC is often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity, sometimes requiring derivatization of the thiol group to improve chromatographic behavior and detection. unipd.itunipd.it

The development of a specific LC method would involve optimizing the mobile phase composition, column type, and detector settings to achieve the desired separation and sensitivity.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying aroma-active compounds. In the analysis of substances like 5-mercapto-5-methyl-3-hexanone, GC-O allows researchers to correlate specific chemical compounds with their perceived smell. This is achieved by splitting the effluent from a gas chromatograph into two paths: one leading to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor.

Research has demonstrated the utility of GC-O in characterizing the aroma profiles of complex mixtures where sulfur compounds, including thiols like 5-mercapto-5-methyl-3-hexanone, play a significant role. tum.de For instance, in studies of roasted sesame seeds, GC-O was instrumental in identifying key aroma compounds, including various thiols. tum.de The technique helps in pinpointing which of the many volatile compounds present are actually responsible for the characteristic aroma. The odor of 5-mercapto-5-methyl-3-hexanone is described as fresh, diffusive, earthy, and fruity. perflavory.comthegoodscentscompany.com

Some studies have synthesized mercaptoaldehydes and used GC-O to determine their retention indices and mass spectrometry fragments for future identification in food products. researchgate.net This highlights the proactive approach of creating reference data for compounds that may be discovered in natural products.

Advanced Analytical Approaches for Quantification and Characterization

Beyond simple identification, advanced methods are required for the precise measurement and detailed characterization of 5-mercapto-5-methyl-3-hexanone.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying volatile compounds. This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (in this case, 5-mercapto-5-methyl-3-hexanone) to the sample as an internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, separation, and detection. This allows for the correction of any sample loss during the analytical process, leading to highly precise and accurate quantification. uq.edu.au

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas. nih.govchromatographyonline.com Experimentally determined CCS values can significantly enhance confidence in compound identification when combined with other analytical data like retention time and mass-to-charge ratio. nih.gov

However, the experimental determination of CCS values is not always feasible for every compound of interest. nih.gov In such cases, theoretical prediction of CCS values becomes a valuable tool. chromatographyonline.com Machine learning models and other computational approaches are being developed to predict CCS values with increasing accuracy, even with limited experimental data. nih.govarxiv.org These predicted values can then be used to create databases and aid in the identification of unknown compounds in complex samples. arxiv.orgpanoramaweb.org

Occurrence, Formation, and Distribution in Natural and Engineered Systems

Natural Occurrence and Identification in Biological Matrices (excluding human)

Contrary to what its potent aroma might suggest, current scientific literature indicates that 3-Hexanone, 5-mercapto-5-methyl- is not known to occur naturally. A prominent supplier of this aroma chemical explicitly states that it is "Not found in nature" takasago.com. This suggests that its presence in the environment is primarily due to its use as a synthetic flavoring and fragrance ingredient.

Presence as Character-Impact Compounds in Food Products (e.g., as a flavor or fragrance ingredient)

While not naturally occurring, 3-Hexanone, 5-mercapto-5-methyl- is recognized for its use as a potent, character-impact flavor and fragrance ingredient in a variety of food products thegoodscentscompany.comperflavory.com. It is listed by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance takasago.com.

Its distinct aroma profile, described as sulfurous with notes of cassis, tropical fruit, guava, and passionfruit with a grapefruit nuance, makes it a valuable component for creating complex and desirable flavors takasago.comperflavory.com. Due to its high odor intensity, it is typically used in trace amounts perflavory.com. The table below, based on FEMA GRAS data, outlines the typical use levels of 3-Hexanone, 5-mercapto-5-methyl- in various food categories.

Food CategoryAverage Usual ppmAverage Maximum ppm
Baked goods2.55.0
Beverages (non-alcoholic)0.10.5
Beverages (alcoholic)0.32.5
Breakfast cereal0.10.3
Cheese0.30.5
Chewing gum5.010.0
Condiments / relishes0.30.5
Confectionery frostings0.32.5
Egg products0.30.5
Fish products0.30.5
Frozen dairy1.010.0
Fruit ices0.55.0
Gelatins / puddings0.32.5
Gravies0.11.0
Hard candy0.52.5
Instant coffee / tea0.11.0
Jams / jellies0.52.5
Meat products0.30.5
Milk products0.10.5
Poultry0.30.5
Processed vegetables0.30.5
Seasonings / flavors0.30.5
Data sourced from The Good Scents Company, referencing FEMA GRAS use levels perflavory.com

Role in Aroma and Flavor Profiles of Specific Organisms or Food Systems (e.g., soy sauce, sesame seeds)

Given that 3-Hexanone, 5-mercapto-5-methyl- is not reported to be a natural compound, there is no evidence of its intrinsic role in the aroma and flavor profiles of specific organisms or unprocessed food systems like soy sauce or sesame seeds. The characteristic flavors of such products are derived from a complex mixture of naturally occurring volatile compounds generated during fermentation or roasting fao.orgmdpi.com. While this synthetic ketone might be used to mimic or enhance certain flavor notes found in these products, it is not an inherent component.

Mechanistic Studies of Formation (non-synthetic pathways)

Investigation of Biosynthetic Pathways in Microorganisms or Plants (if evidence exists)

There is currently no scientific evidence to suggest the existence of biosynthetic pathways for 3-Hexanone, 5-mercapto-5-methyl- in microorganisms or plants. Research on the biosynthesis of sulfur-containing flavor compounds has identified precursors and enzymatic reactions for other thiols in tropical fruits and other plants, but this specific mercapto-ketone has not been identified as a product of such pathways.

Formation through Chemical Reactions in Food Processing (e.g., Maillard reactions, lipid oxidation)

While direct mechanistic studies on the formation of 3-Hexanone, 5-mercapto-5-methyl- during food processing are not available, its structure suggests a likely formation through the Maillard reaction. The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food, leading to the formation of a wide array of flavor and color compounds cabidigitallibrary.orgnih.gov.

The formation of mercapto-ketones, in general, is a known outcome of the Maillard reaction, particularly when sulfur-containing amino acids like cysteine are present researchgate.net. The reaction of hydrogen sulfide (B99878) (derived from the degradation of cysteine) with dicarbonyl compounds (intermediates of the Maillard reaction) is a key pathway for the formation of various mercapto-ketones found in cooked meat and other processed foods. It is plausible that 3-Hexanone, 5-mercapto-5-methyl- could be formed through a similar mechanism involving the reaction of a specific dicarbonyl intermediate with a sulfur source during the thermal processing of certain food matrices. However, specific precursors and reaction conditions leading to this particular compound have not been elucidated.

Occurrence in Engineered Systems

There is no information available in the current scientific literature regarding the occurrence of 3-Hexanone, 5-mercapto-5-methyl- in engineered systems such as water treatment facilities or industrial waste streams. Its use is primarily confined to the food and fragrance industries, and its environmental fate and presence in engineered environments have not been a subject of published research.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Molecular Modeling

Ab Initio and Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

No published ab initio or Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of 3-Hexanone, 5-mercapto-5-methyl- were found. Such studies would typically provide insights into molecular orbital energies, electron density distribution, and predictions of chemical behavior.

Conformational Analysis and Stereochemical Predictions

There are no available studies on the conformational analysis or stereochemical predictions for 3-Hexanone, 5-mercapto-5-methyl-. This type of research would involve computational methods to identify the most stable three-dimensional arrangements of the molecule and predict its stereochemical properties.

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) Applications

While the safety assessment of 3-Hexanone, 5-mercapto-5-methyl- by the Research Institute for Fragrance Materials (RIFM) mentions the use of QSAR models for regulatory purposes such as REACH, specific QSAR studies or models developed for this particular compound are not publicly detailed. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Geometries

No in silico studies predicting the molecular interactions and binding geometries of 3-Hexanone, 5-mercapto-5-methyl- with biological targets have been published. These computational techniques are crucial for understanding the potential biological activity of a compound.

Biological Relevance and Non Human Interaction Studies

Interactions within Microbial Systems

The unique chemical structure of 3-Hexanone, 5-mercapto-5-methyl-, featuring both a ketone and a mercapto (thiol) group, suggests the potential for interactions with microbial life. The evaluation of these interactions is crucial for understanding its environmental impact and potential applications.

Evaluation of Antimicrobial Properties of Related Mercaptoketone Derivatives

Compound ClassGeneral Antimicrobial ActivityPotential Mechanism of Action
Thiols (Mercaptans) Variable, with some derivatives showing activity against bacteria and fungi.Interaction with microbial enzymes and proteins, disruption of cellular respiration.
Ketones Generally low antimicrobial activity, but can potentiate the effects of other antimicrobials.Disruption of cell membrane integrity at high concentrations.
Mercaptoketones Limited specific data available. The combination of functional groups may lead to unique interactions.Hypothetically, could involve a dual-action mechanism targeting both proteins (via the thiol group) and cell membranes (via the ketone group).

Effects on Microbial Metabolism and Growth

The influence of 3-Hexanone, 5-mercapto-5-methyl- on microbial metabolism and growth remains a subject for future research. However, it is plausible that microorganisms could utilize this compound as a carbon or sulfur source, or that it could inhibit metabolic pathways. The degradation of ketones by microorganisms is a known process, often involving initial oxidation or reduction steps. Similarly, microbial metabolism of thiols can occur through various pathways, including oxidation of the sulfur atom. The presence of both functional groups may necessitate a unique enzymatic machinery for its breakdown.

Enzyme Interactions and Biotransformations in Non-Human Organisms

The metabolic fate of xenobiotics like 3-Hexanone, 5-mercapto-5-methyl- in non-human organisms is a critical aspect of its toxicological profile. Studies on related ketones and sulfur compounds in rodent models offer valuable insights into its potential biotransformation pathways.

Studies on Metabolic Fate in Rodent Models (Toxicokinetics)

Direct toxicokinetic studies on 3-Hexanone, 5-mercapto-5-methyl- in rodents have not been published. However, research on the toxicokinetics of other ketones, such as methyl ethyl ketone (MEK), provides a relevant framework. For instance, a study on the metabolism of inhaled MEK in rats revealed that it did not significantly accumulate in the body and was metabolized to 2,3-butanediol, 2-butanol, and 3-hydroxy-2-butanone nih.gov. This suggests that the ketone group of 3-Hexanone, 5-mercapto-5-methyl- could undergo similar metabolic transformations, such as reduction to a secondary alcohol.

Interaction with Specific Enzyme Systems (e.g., penicillin-binding proteins for related compounds)

There is no direct evidence to suggest that 3-Hexanone, 5-mercapto-5-methyl- interacts with penicillin-binding proteins (PBPs). PBPs are bacterial enzymes involved in cell wall synthesis and are the primary targets of β-lactam antibiotics wikipedia.orgyoutube.com. While some sulfur-containing compounds have been investigated as PBP inhibitors, the chemical structure of 3-Hexanone, 5-mercapto-5-methyl- does not resemble the typical pharmacophore of a β-lactam antibiotic. However, the reactivity of the thiol group could potentially lead to interactions with other enzyme systems. For example, thiono-sulfur-containing compounds are known to be metabolized by cytochrome P-450 monooxygenases to reactive intermediates that can covalently bind to and inhibit these enzymes nih.gov.

Enzyme SystemPotential Interaction with Related Compounds
Cytochrome P-450 Thiono-sulfur compounds can be metabolized to reactive intermediates that inhibit these enzymes.
Glutathione S-transferases (GSTs) Thiols can be conjugated with glutathione, a reaction catalyzed by GSTs, as a detoxification pathway.
Penicillin-Binding Proteins (PBPs) No direct evidence for interaction with simple mercaptoketones.

Contribution to Non-Human Chemoreception and Olfactory Science

Volatile sulfur compounds are well-known for their potent odors and play a significant role in the chemical communication and sensory perception of many animal species.

The perception of volatile sulfur compounds (VSCs) is highly sensitive in many animals acs.org. These compounds are often associated with food sources, predators, or potential mates. The olfactory systems of insects, for example, are finely tuned to detect specific odorants, including sulfur-containing molecules, via receptors on their antennae nih.govnih.gov. The fruity and sulfury notes of many natural products are due to the presence of mercaptans and other VSCs researchgate.net. Given that 3-Hexanone, 5-mercapto-5-methyl- is used as a fragrance ingredient, it undoubtedly contributes to the olfactory landscape perceived by non-human organisms. Studies on the antennal responses of insects to various volatile compounds have shown that different chemical classes, including ketones and sulfur compounds, can elicit specific neuronal responses docsdrive.com. It is therefore likely that 3-Hexanone, 5-mercapto-5-methyl- can be detected by the olfactory systems of various animals, potentially influencing their behavior in finding food or avoiding certain environments.

Utilization as Scaffolds in Designed Bioactive Molecules

The unique chemical properties of the mercaptoketone functional group make it a valuable scaffold in the design of new bioactive molecules, particularly in the development of antimicrobial agents.

The mercapto group is a key feature in a variety of compounds that have been investigated for their antibacterial properties. While research specifically utilizing 3-Hexanone, 5-mercapto-5-methyl- as a scaffold is not prominent, numerous studies have demonstrated the antibacterial potential of molecules containing a mercapto moiety, often as part of a heterocyclic ring system. These compounds can interfere with essential cellular processes in bacteria, such as cell wall synthesis, protein synthesis, and DNA synthesis. researchgate.net

For example, derivatives of 2-mercapto-1,3-benzothiazole have been synthesized and shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, new derivatives of 2-mercapto-imidazoline-4-one have been synthesized and tested for their in vitro antibacterial activity against various bacterial strains. researchgate.net Other studies have focused on 2-mercapto-3-phenyl-quinazolin-4(3H)-one derivatives, with some showing good activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.net The development of novel chemical scaffolds is crucial in the face of rising antimicrobial resistance, and mercapto-containing compounds represent a promising area of research. nih.govnih.govresearchgate.net

Table 2: Examples of Mercapto-Containing Scaffolds with Antibacterial Activity

ScaffoldTarget BacteriaReported Activity
2-Mercapto-1,3-benzothiazole derivativesStaphylococcus aureus, Escherichia coliMIC values as low as 3.12 µg/mL
2-Mercapto-imidazoline-4-one derivativesEscherichia coli, Staphylococcus aureus, Proteus mirabilisIn vitro antibacterial activity
2-Mercapto-3-phenyl-quinazolin-4(3H)-one derivativesStaphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilisGood activity compared to Norfloxacin

This table provides examples of related mercapto-containing compounds to illustrate the potential of the mercaptoketone scaffold in antibacterial drug development.

Future Research Directions and Unaddressed Challenges

Advancements in Asymmetric Synthesis for Stereoisomer Control

The molecule 3-Hexanone, 5-mercapto-5-methyl- possesses a stereocenter at the C5 position, meaning it can exist in two different stereoisomeric forms (R and S). These isomers can have distinct sensory properties, yet their synthesis with high stereochemical control remains a significant challenge.

Future research will likely focus on developing novel asymmetric synthesis strategies. This involves the use of chiral auxiliaries, catalysts, or reagents to guide the reaction towards the formation of a single, desired stereoisomer. scielo.org.mx Current methods for creating sulfur-containing ketones often result in mixtures of isomers, which can be difficult to separate and may not provide the desired flavor profile. researchgate.net

Promising approaches include:

Organocatalysis: The use of small, chiral organic molecules as catalysts offers a green and efficient alternative to metal-based catalysts for controlling stereoselectivity. unife.it

Enzyme-Catalyzed Reactions: Biocatalysts, such as enzymes, can offer unparalleled stereocontrol under mild reaction conditions, mimicking nature's precision.

Chiral Pool Synthesis: Utilizing readily available, naturally occurring chiral molecules, such as terpenes, as starting materials can provide a scaffold for building the desired stereoisomer. tandfonline.com

The ability to selectively synthesize the (R)- and (S)-isomers of 3-Hexanone, 5-mercapto-5-methyl- will be crucial for accurately correlating specific structures with sensory outcomes and for the industrial production of flavorings with consistent and desirable characteristics.

Table 1: Potential Asymmetric Synthesis Strategies

StrategyDescriptionPotential AdvantagesReference
OrganocatalysisUse of small chiral organic molecules to catalyze stereoselective reactions.Metal-free, environmentally friendly, high enantioselectivity. unife.it
BiocatalysisEmployment of enzymes to perform stereospecific transformations.High specificity, mild reaction conditions, green chemistry principles. univpancasila.ac.id
Chiral AuxiliariesTemporarily incorporating a chiral fragment to direct the stereochemical outcome of a reaction.Well-established, predictable control, recoverable auxiliary. scielo.org.mx
Metal-Catalyzed HydrogenationUse of chiral metal complexes (e.g., Rhodium) for asymmetric reduction of precursor ketones.High efficiency and turnover numbers for specific substrates. tandfonline.commdpi.com

Elucidation of Novel Biosynthetic and Formation Pathways

While it is known that 3-Hexanone, 5-mercapto-5-methyl- contributes to the flavor of certain foods, the precise chemical routes leading to its formation are not fully understood. Research is needed to uncover both its biosynthetic pathways in living organisms and its formation pathways during food processing, such as cooking.

Biosynthesis: The synthesis of sulfur-containing compounds in plants and microorganisms is a complex process. oup.comresearchgate.net Pathways often start with sulfur-containing amino acids like cysteine or methionine. nih.gov Future investigations should aim to identify the specific enzymes and precursor molecules that lead to the creation of 3-Hexanone, 5-mercapto-5-methyl- in organisms where it is found. This knowledge could enable the biotechnological production of this flavor compound.

Formation during Processing: The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a key pathway for the generation of many flavor compounds, including sulfur-containing ones. ntou.edu.twnih.gov It is hypothesized that precursors like cysteine react with carbohydrate fragments to form α-mercaptoketones. ntou.edu.tw For instance, the reaction of hydrogen sulfide (B99878) with dicarbonyl compounds like 2,3-pentanedione (B165514) is a known route to mercaptoketones. ntou.edu.twnih.gov Further studies using model systems are required to delineate the specific reaction conditions (e.g., pH, temperature, precursors) that favor the formation of 3-Hexanone, 5-mercapto-5-methyl- over other related compounds. scielo.brscispace.com

Development of Integrated Analytical Platforms for Complex Matrices

Detecting and quantifying trace amounts of volatile compounds like 3-Hexanone, 5-mercapto-5-methyl- within a complex food matrix is a significant analytical challenge. The development of more sensitive, selective, and rapid analytical methods is a key future objective.

Current methods often rely on gas chromatography-mass spectrometry (GC-MS), but advancements are needed to improve detection limits and handle the complexity of food samples. mdpi.comepa.gov Future platforms will likely integrate multiple technologies:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides greatly enhanced separation power, which is crucial for resolving the target compound from a multitude of other volatile and semi-volatile substances in a sample. sepsolve.com

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide more definitive identification and reduce interferences. rsc.org Techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) allow for real-time monitoring of volatile emissions. rsc.org

Automated and On-Site Sampling: Innovations in sample preparation, such as fully automated in-tube extraction (ITEX), can enable continuous and on-site monitoring, providing a more dynamic picture of flavor formation or release. acs.org

These integrated platforms will be essential for quality control in the food industry, for studying flavor formation in real-time, and for accurately assessing human exposure to fragrance ingredients. nih.govresearchgate.net

Exploration of Undiscovered Biological Roles in Non-Human Systems

The biological significance of volatile sulfur compounds (VSCs) extends far beyond human perception of flavor. nih.govresearchgate.net These molecules play critical roles in communication and interaction between organisms in various ecosystems. tamu.eduscience.gov The specific functions of 3-Hexanone, 5-mercapto-5-methyl- in non-human systems are almost entirely unknown and represent a significant research frontier.

Potential areas of investigation include:

Microbial Communication: Bacteria produce a wide array of VSCs that can influence the behavior of other bacteria, including processes like biofilm formation and antibiotic resistance. oup.com Research could explore whether 3-Hexanone, 5-mercapto-5-methyl- acts as a signaling molecule in microbial communities found in soil or food environments. tamu.edu

Plant-Microbe and Plant-Insect Interactions: Volatile compounds are crucial for attracting pollinators, repelling herbivores, and mediating interactions with symbiotic or pathogenic microbes. frontiersin.orgresearchgate.net It is plausible that this mercapto-ketone, if produced by plants or associated microbes, could play a role in these ecological dramas.

Intra-species Signaling: In some organisms, VSCs can function as pheromones or indicators of food sources.

Discovering these roles would not only broaden our fundamental understanding of chemical ecology but could also lead to novel applications in agriculture, such as new methods for pest control or growth promotion.

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and machine learning are emerging as powerful tools in flavor science. nih.gov These techniques offer the potential to predict the properties and behavior of molecules like 3-Hexanone, 5-mercapto-5-methyl-, accelerating research and reducing the need for extensive experimentation.

Future applications include:

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical relationships between the chemical structure of a molecule and its physical or biological properties. mdpi.comsemanticscholar.org Such models could be developed to predict the flavor profile, aroma threshold, or formation kinetics of this and related compounds.

Molecular Docking and Dynamics: These simulation methods can model the interaction between a flavor molecule and a biological receptor, such as an olfactory receptor in the nose. nih.gov This can help elucidate the structural basis of its aroma and predict the sensory properties of its different stereoisomers.

Machine Learning for Flavor Discovery: By training algorithms on large datasets of known flavor compounds, it may be possible to design novel molecules with specific, desired flavor characteristics. acs.org

These computational approaches can significantly streamline the process of discovering and optimizing flavor compounds and provide deeper mechanistic insights that are difficult to obtain through experimental means alone. acs.org

Table 2: Computational Approaches in Flavor Science

TechniqueApplication for 3-Hexanone, 5-mercapto-5-methyl-Potential OutcomeReference
QSPR ModelingPredicting aroma threshold, retention time in chromatography, and thermodynamic properties.Faster screening of related compounds; optimization of analytical methods. mdpi.comsemanticscholar.org
Molecular DockingSimulating the binding of its stereoisomers to olfactory receptors.Understanding why different isomers might smell different; predicting odor character. nih.gov
Machine LearningAnalyzing complex data to identify patterns that correlate structure with sensory perception.Designing new molecules with similar or enhanced flavor profiles. acs.org
Molecular DynamicsSimulating the dynamic behavior and interactions of the molecule in a system over time.Elucidating conformational relationships and interaction mechanisms with receptors. nih.gov

Interdisciplinary Approaches in Chemical Biology and Material Science

The unique chemical properties of the thiol (mercapto) group in 3-Hexanone, 5-mercapto-5-methyl- open up possibilities for research beyond flavor chemistry, particularly at the intersection of chemical biology and material science.

Chemical Biology: Thiols are central to redox biology and cellular signaling. grc.orgresearchgate.net The thiol group is a potent nucleophile and can participate in redox reactions, binding to metals, and forming reversible disulfide bonds. researchgate.net Future research could investigate:

Interaction with Biological Systems: Does this molecule interact with cellular pathways regulated by other thiols like cysteine or glutathione? researchgate.net This could uncover unexpected biological activities or toxicological mechanisms. uoregon.edu

Development of Chemical Probes: The reactivity of the thiol group could be exploited to design chemical probes to study biological processes where this molecule might be involved.

Material Science: The ability of thiols to bind strongly to the surface of noble metals, like gold, is a cornerstone of nanoscience. bohrium.com While a volatile, small molecule like 3-Hexanone, 5-mercapto-5-methyl- may not be a primary candidate for creating stable nanomaterials, exploring its interactions could be of interest. Future interdisciplinary work might explore:

Self-Assembly and Surface Modification: Investigating how this and similar mercapto-ketones interact with material surfaces could provide insights for creating functionalized materials with specific sensory or release properties. bohrium.com

Smart Materials: The development of materials that can release specific aroma compounds in response to a stimulus (e.g., temperature, pH) is a growing field. Understanding the chemistry of flavor molecules is the first step toward their incorporation into such systems. bohrium.com

By bridging these diverse scientific fields, researchers can unlock new applications and gain a more holistic understanding of 3-Hexanone, 5-mercapto-5-methyl-, transforming it from a simple flavor compound into a tool for broader scientific inquiry.

Q & A

Q. Tables

Thermodynamic Properties (Gas Phase)
Temperature (K)
-----------------
383.15
473.15
Analytical Techniques Comparison
Technique
----------
GC-MS
NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.